N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide
Overview
Description
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a nitrophenoxy group, and an acetamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrophenol with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid. This intermediate is then reacted with N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, iron(III) chloride.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitrophenoxy group may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide
- N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-chlorophenoxy)acetamide
- N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both sulfonamide and nitrophenoxy groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-2-24(18-6-4-3-5-7-18)32(29,30)21-14-8-17(9-15-21)23-22(26)16-31-20-12-10-19(11-13-20)25(27)28/h3-15H,2,16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSOCNZUMBAXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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